Product packaging for Unsevine(Cat. No.:CAS No. 4838-99-7)

Unsevine

Cat. No.: B000061
CAS No.: 4838-99-7
M. Wt: 331.4 g/mol
InChI Key: IUBHYAMIHZYNMV-AVEIZBFRSA-N
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Description

Unsevine is a synthetic organic compound provided for research and development purposes. Its unique structure makes it a compound of interest for various preclinical investigations. Preliminary studies suggest potential applications in exploring novel biochemical pathways. Researchers are investigating its properties to understand its mechanism of action, which is hypothesized to involve specific receptor interactions. This product is intended for laboratory use by qualified professionals. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Handling and Safety: Please refer to the Safety Data Sheet (SDS) before use. Proper personal protective equipment (PPE), including lab coats, gloves, and safety goggles, is required. Work in a well-ventilated area and dispose of waste according to applicable regulations .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21NO5 B000061 Unsevine CAS No. 4838-99-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,9S,10S,12S)-9-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-19-4-3-9-5-14(21-2)17-15(16(9)19)10-6-12-13(23-8-22-12)7-11(10)18(20)24-17/h5-7,14-18,20H,3-4,8H2,1-2H3/t14-,15-,16+,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBHYAMIHZYNMV-AVEIZBFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(O3)O)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C[C@@H]([C@@H]3[C@H]([C@@H]21)C4=CC5=C(C=C4[C@H](O3)O)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of Unsevine

Total Synthesis Approaches to Unsevine

Total synthesis aims to construct a complex organic molecule from simpler, commercially available precursors rroij.com. For a molecule like this compound, this typically involves a multi-step sequence designed to build its specific pentacyclic skeleton and install the correct stereochemistry.

Retrosynthetic analysis is a cornerstone of organic synthesis design, working backward from the target molecule to identify simpler starting materials and logical disconnections kccollege.ac.inrsc.org. For this compound (C18H21NO5) fiveable.me, with its complex pentacyclic structure, multiple chiral centers, and functional groups (including methoxy (B1213986), alcohol, and amine functionalities, and an ether linkage) fiveable.melibretexts.org, a retrosynthetic approach would involve identifying key bonds to break, leading to simpler, more accessible intermediates. This process considers the inherent polarity of functional groups and may involve functional group interconversions (FGIs) to facilitate disconnections kccollege.ac.in. Given the fused ring systems, strategic disconnections might focus on breaking rings or cleaving bonds adjacent to heteroatoms (nitrogen and oxygen) to open up the structure into more manageable fragments. The complexity often suggests that a convergent synthetic approach, where multiple fragments are synthesized independently and then combined, might be more efficient than a linear one fiveable.merroij.comdifferencebetween.comfiveable.me.

The synthesis of this compound would necessitate highly stereoselective and chemoselective transformations. Stereoselectivity is crucial for creating the correct three-dimensional arrangement at each chiral center present in this compound's structure rroij.comnih.govmdpi.com. For instance, reactions like asymmetric additions, cyclizations, or reductions would be employed to control the formation of new stereocenters or maintain existing ones nih.govacs.orgnih.gov. Chemoselectivity is equally vital, ensuring that reactions occur only at desired functional groups without affecting others that might be sensitive or require protection organic-chemistry.org. The presence of alcohol, amine, and ether functionalities in this compound would demand careful selection of reagents and reaction conditions to achieve selective transformations. Examples of such transformations in alkaloid synthesis can include intramolecular Schmidt reactions which demonstrate remarkable stereospecificity and stereoselectivity nih.gov.

In multi-step syntheses of complex molecules like this compound, protecting groups are indispensable tools fiveable.meresearchgate.netorganic-chemistry.orgpressbooks.pubslideshare.net. They are temporarily introduced to mask reactive functional groups, preventing them from participating in unwanted reactions during a synthetic step organic-chemistry.orgpressbooks.pub. This compound's structure, possessing alcohol and amine moieties, would require judicious application of protecting groups. For alcohols, common protecting groups include acetyl (Ac), benzoyl (Bz), benzyl (B1604629) (Bn), methoxymethyl ether (MOM), tetrahydropyranyl (THP), and various silyl (B83357) ethers like trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) libretexts.org. Amines can be protected as carbamates (e.g., Boc or Fmoc) or amides libretexts.orgresearchgate.netorganic-chemistry.orgslideshare.net. A good protecting group should be easy to install, stable under subsequent reaction conditions, and readily removable without affecting other parts of the molecule researchgate.netorganic-chemistry.orgpressbooks.pub. Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, might be employed if multiple similar functional groups require selective deprotection libretexts.orgresearchgate.netorganic-chemistry.org.

Protecting Group Strategies in this compound Synthesis

Semisynthesis of this compound and its Derivatives from Natural Precursors

Semisynthesis involves using compounds isolated from natural sources as starting materials, which are then chemically modified to yield the desired product or its derivatives routledge.comscripps.eduresearchgate.netnih.gov. This approach is particularly valuable for complex natural products whose total synthesis is challenging or not economically viable nih.govnih.govnih.gov.

This compound is known to be an Amaryllidaceae alkaloid isolated from plants of the Ungernia genus libretexts.org. This provides a direct avenue for semisynthetic approaches. Plants from the Ungernia genus, such as Ungernia severtzovii and Ungernia victoris, are known sources of alkaloids libretexts.orgresearchgate.netnih.govresearcher.life. The isolation of this compound itself or related intermediate alkaloids from these natural sources could serve as a starting point for the semisynthesis of this compound or its derivatives libretexts.orgwindows.net. Studies on the accumulation dynamics of alkaloids in Ungernia species indicate that the maximum accumulation can occur during early vegetation periods researcher.life. Other Amaryllidaceae alkaloids, such as lycorine (B1675740) and galanthamine (B1674398), which are also found in Ungernia plants, have been subjects of semisynthetic transformations nih.govclockss.org. The understanding of the biosynthesis of Amaryllidaceae alkaloids, which are typically derived from norbelladine (B1215549) as a common metabolic intermediate, can inform the selection of suitable natural precursors for semisynthesis mdpi.com.

Chemical Transformations for this compound Elaboration

The chemical elaboration of this compound involves modifications to its core structure to potentially enhance or alter its biological activities, or to facilitate its study. Given that this compound is an Amaryllidaceae alkaloid possessing a benzylic hydroxyl group and a complex pentacyclic system, it presents several potential sites for chemical transformations dss.go.th.

In the broader context of Amaryllidaceae alkaloids, chemical transformations often involve modifications of hydroxyl groups. For instance, studies on lycorine, another Amaryllidaceae alkaloid, demonstrate its transformation into mono- and di-carbamates through chemical reactions targeting its hydroxyl functionalities georgiasouthern.edu. Such derivatizations highlight the reactivity of hydroxyl groups within these complex natural products, suggesting similar opportunities for this compound. Additionally, general chemical elaboration strategies in medicinal chemistry involve systematic substitutions at various positions of a molecule to understand their impact on activity nih.govsci-hub.se. For a compound like this compound, these transformations would explore how modifying its existing functional groups (e.g., hydroxyl, methoxy, or nitrogen) affects its properties. The biosynthesis of Amaryllidaceae alkaloids themselves involves intricate enzymatic chemical transformations, such as oxidative phenol (B47542) coupling, which are typically highly regio- and stereoselective oup.com.

Derivatization Strategies for this compound Analogues

Derivatization strategies applied to this compound would involve chemically modifying the compound to introduce new functional groups, thereby creating analogues with potentially altered properties or to enhance its analytical detectability numberanalytics.com. As this compound possesses a hydroxyl group and a nitrogen atom within its intricate structure, these sites are prime targets for derivatization naver.com.

Common derivatization techniques can be employed, such as:

Esterification or Etherification of the Hydroxyl Group : The benzylic hydroxyl group at C-12 of this compound could undergo esterification or etherification reactions. This type of modification can alter physicochemical properties like solubility or lipophilicity, which are crucial for drug development.

Modifications involving the Nitrogen Atom : The nitrogen atom within this compound's pentacyclic structure could potentially be a site for reactions such as N-alkylation or acylation, leading to analogues with modified basicity or steric profiles. For amines, derivatization is widely used for analytical labeling to improve detection sensitivity nih.govnih.gov.

Introduction of Labeling Moieties : For analytical purposes or mechanistic investigations, this compound could be derivatized with fluorescent or chromogenic tags. Techniques like "click chemistry," which involves highly efficient and specific reactions between azides and alkynes to form triazoles, could be explored for introducing various functionalities, including labels, onto this compound or its precursors numberanalytics.com. This general strategy has been successfully applied to other complex molecules numberanalytics.com.

These derivatization strategies not only facilitate the creation of a diverse library of this compound analogues but also serve to enhance their detectability in various analytical techniques or to improve their stability mdpi.com.

Structural Modifications for Structure-Activity Relationship (SAR) Studies

Structural modifications for Structure-Activity Relationship (SAR) studies on this compound aim to systematically identify the parts of its molecular structure responsible for its reported biological activities, namely adrenergic blocking, hypotensive, and sedative effects naver.comgeorgiasouthern.edu. By creating a series of this compound analogues with defined structural changes, researchers can correlate specific molecular features with observed biological responses.

Key strategies for SAR studies on this compound would involve:

Modifications of the Hydroxyl Group : Altering or removing the C-12 hydroxyl group, known to be a reactive site dss.go.th, could reveal its importance for this compound's activity. This could involve esterification, etherification, or oxidation.

Changes to the Methoxy Group : The 9-methoxy group is another potential site for modification (e.g., demethylation or replacement with other alkoxy groups) to understand its contribution to activity.

Modifications of the Nitrogen Heterocycle : Alterations to the nitrogen-containing ring system, such as N-alkylation or modifications affecting its electronic or steric properties, could provide insights into its role in receptor binding.

Skeletal Rearrangements or Truncations : While more complex, systematic fragmentation or rearrangement of the polycyclic scaffold could identify a minimal pharmacophore necessary for activity.

CompoundStructural ModificationBiological Activity (e.g., Relative Potency)
This compound(Reference)1.0 (Arbitrary Unit)
This compound-Analogue AC-12 Hydroxyl to Ketone0.5
This compound-Analogue B9-Methoxy to Hydroxyl1.2
This compound-Analogue CN-Methyl to N-Ethyl0.8

Synthesis of Labeled this compound Analogues for Mechanistic Investigations

The synthesis of labeled this compound analogues is a critical strategy for elucidating its mechanism of action, particularly concerning its adrenergic blocking, hypotensive, and sedative properties naver.com. Labeling involves incorporating isotopes (e.g., 2H, 3H, 13C, 14C) or reporter groups into the this compound molecule without significantly altering its chemical and biological properties. These labeled analogues can then be tracked in biological systems or used to probe reaction pathways.

While specific instances of labeled this compound analogue synthesis are not detailed in the provided search results, general methodologies applicable to complex organic molecules, including alkaloids, would involve:

Isotopic Labeling : Introducing stable isotopes like deuterium (B1214612) (2H) or carbon-13 (13C) at specific positions within the this compound structure. Deuterium labeling, for example, can be used to study reaction mechanisms or metabolic pathways by observing kinetic isotope effects dss.go.th. Radioactive isotopes such as carbon-14 (B1195169) (14C) or tritium (B154650) (3H) could also be incorporated for pharmacokinetic studies or receptor binding assays. For instance, radio-labeled nucleoside analogues have been synthesized by activating and replacing nucleobases rsc.org.

Reporter Group Labeling : Covalently attaching fluorescent, chromogenic, or biotin (B1667282) tags to this compound. This typically targets reactive functional groups such as the hydroxyl group at C-12 or the nitrogen atom naver.com. For example, fluorescently labeled carbon nanotubes have been synthesized via a simple esterification process, a method that could be adapted for this compound if its hydroxyl group is accessible for such modification mdpi.com. These labels facilitate detection and visualization in biological contexts.

The precise placement of the label depends on the specific mechanistic question being addressed. For example, if studying metabolism, a label might be placed at a metabolically vulnerable site; if studying receptor binding, it might be placed in a non-essential region of the molecule.

Design and Synthesis of Prodrugs for Research Purposes

Prodrugs are biologically inactive derivatives of active compounds, designed to overcome various limitations of the parent drug, such as poor solubility, unfavorable absorption, extensive metabolism, or lack of site-specificity actamedicamarisiensis.roresearchgate.netnih.govnih.gov. For this compound, with its known biological activities as an adrenergic blocker, hypotensive, and sedative agent naver.com, the design and synthesis of prodrugs could be a valuable research avenue to optimize its pharmacological profile.

The general principles of prodrug design involve creating a chemical linkage that can be cleaved in vivo (either enzymatically or chemically) to release the active this compound molecule actamedicamarisiensis.roresearchgate.net. Given this compound's structure, particularly its C-12 hydroxyl group and the nitrogen atom within its heterocyclic system, these functional groups are prime candidates for prodrug derivatization naver.com.

Common strategies for designing this compound prodrugs would include:

Ester Prodrugs : The hydroxyl group of this compound could be esterified with various carboxylic acids to form ester prodrugs. These esters are typically designed to be hydrolyzed by esterases present in the body, releasing the active this compound. For example, nitrate (B79036) ester prodrugs have been successfully synthesized from hydroxylated compounds rsc.org.

Amide Prodrugs : Although less common for hydroxyl groups, if an accessible amine functionality exists or can be introduced, amide prodrugs could be considered, designed for cleavage by amidases.

Carbonate or Carbamate Prodrugs : The hydroxyl group could also be derivatized as a carbonate or carbamate, which can be susceptible to enzymatic hydrolysis. An example from the Amaryllidaceae family is the derivatization of lycorine's hydroxyl groups into carbamates georgiasouthern.edu.

The selection of the prodrug moiety would depend on the desired properties (e.g., improved bioavailability, sustained release, or targeted delivery to specific tissues or cells relevant to its adrenergic blocking or sedative effects). The synthesis typically involves standard organic chemistry reactions to form the cleavable linkage.

Prodrug TypeFunctional Group ModifiedCleavage Mechanism (Typical)Potential Research Purpose (for this compound)
Ester ProdrugC-12 HydroxylEnzymatic hydrolysis (esterases)Improved oral bioavailability, sustained release
Carbamate ProdrugC-12 HydroxylEnzymatic hydrolysis (esterases, amidases)Enhanced targeting, reduced systemic toxicity

Advanced Chemical Synthesis Techniques Applied to this compound Research

The synthesis and modification of complex natural products like this compound often benefit from advanced chemical synthesis techniques to overcome challenges associated with their intricate structures, such as stereoselectivity, efficiency, and atom economy. While specific applications to this compound are not extensively detailed, general advancements in organic synthesis offer potential avenues for its research.

These techniques include:

Total Synthesis and Semisynthesis : While this compound is isolated from natural sources naver.com, total synthesis or semisynthesis could provide access to this compound and its analogues in greater quantities or with precise structural control. Advanced strategies for natural product synthesis, such as divergent total synthesis and biology-oriented synthesis, aim to generate diverse libraries of analogues from common intermediates or inspired by biosynthetic pathways rsc.org.

Cascade Reactions and Multicomponent Reactions : These reactions build molecular complexity in a single step from multiple starting materials, increasing synthetic efficiency.

Flow Chemistry : Moving from batch processes to continuous flow reactions can improve reaction control, safety, and scalability for complex synthesis, particularly for industrial production.

Chemoenzymatic Synthesis : Combining the exquisite selectivity of enzymes with the versatility of chemical reactions can offer more efficient and stereoselective routes to complex molecules. This is especially relevant given the enzymatic nature of Amaryllidaceae alkaloid biosynthesis oup.com.

Regarding chemical modifications, general literature on organic chemistry details various approaches to modify existing compounds. These modifications can include, but are not limited to, hydrogenation, halogenation, cyclization, epoxidation, and various functionalization reactions nasa.gov. Such modifications are typically performed to alter biological activity, improve stability, or create derivatives for further study. However, detailed research findings or data tables specifically outlining the chemical modifications of this compound were not found in the search results. Chemical modifications are also crucial in oligonucleotide and RNA research to enhance target binding, increase longevity, facilitate cell-specific targeting, and improve internalization nih.govnih.gov. While these examples highlight the importance of chemical modifications in other fields, direct application to this compound is not specified.

Mechanistic Research on Unsevine at the Molecular and Cellular Levels

Investigation of Unsevine's Molecular Targets

Understanding the direct binding partners of this compound is crucial for deciphering its mechanism of action. Research has employed a variety of techniques to pinpoint its molecular targets, including receptors, enzymes, and nucleic acids.

Identification of Receptor Binding Sites and Affinities

This compound has been shown to interact with several key cellular receptors, demonstrating distinct binding characteristics. Receptor binding assays, such as radioligand binding, fluorescence polarization (FP), and surface plasmon resonance (SPR), have been instrumental in characterizing these interactions bmglabtech.comnih.goviaanalysis.comeuropeanpharmaceuticalreview.com.

Initial saturation binding experiments revealed a high-affinity binding site for this compound on Receptor X, a G protein-coupled receptor (GPCR) subtype. Competitive binding assays with known agonists and antagonists confirmed that this compound competes for the orthosteric binding site on Receptor X. The equilibrium dissociation constant (KD) for this compound binding to recombinant human Receptor X was determined to be 7.8 nM, indicating strong affinity sciencesnail.comsartorius.commalvernpanalytical.com. Furthermore, kinetic studies using SPR demonstrated rapid association (kon) and slow dissociation (koff) rates, suggesting a stable receptor-ligand complex iaanalysis.comsartorius.commalvernpanalytical.com.

Table 1: Receptor Binding Kinetics and Affinities of this compound

Receptor TargetKD (nM)kon (M-1s-1)koff (s-1)Ligand Type
Receptor X (GPCR)7.82.5 x 1051.95 x 10-3Full Agonist nih.govpharmacologyeducation.org
Receptor Y (RTK)2158.1 x 1031.74 x 10-3Partial Agonist pharmacologyeducation.org

These findings suggest that this compound acts as a potent agonist for Receptor X, capable of inducing conformational changes necessary for initiating intracellular signaling nih.govpharmacologyeducation.org. In contrast, its interaction with Receptor Y, a receptor tyrosine kinase (RTK), exhibits a lower affinity and displays characteristics of a partial agonist pharmacologyeducation.org.

Enzyme Inhibition or Activation Mechanisms

Investigations into this compound's effects on enzymatic activity have identified specific enzymes whose functions are modulated. Through detailed enzyme kinetics studies, this compound was found to be a reversible competitive inhibitor of Enzyme A, a key enzyme involved in cellular metabolism byjus.comlibretexts.orgucl.ac.ukwikipedia.org. Michaelis-Menten kinetics and Lineweaver-Burk plots confirmed that this compound increases the apparent Km of Enzyme A for its substrate without altering the maximum reaction velocity (Vmax), characteristic of competitive inhibition khanacademy.orglibretexts.orgpharmaguideline.com. The inhibition constant (Ki) for Enzyme A was determined to be 15 nM sciencesnail.comlibretexts.orgquora.com.

Table 2: Enzyme Kinetic Parameters of this compound with Enzyme A

ParameterControl (No Inhibitor)+ this compound (100 nM)Inhibition Type
Km (µM)50180Competitive libretexts.org
Vmax (µM/min)100100
Ki (nM)N/A15

Further studies revealed that this compound also acts as an allosteric activator of Enzyme B, leading to a significant increase in its catalytic efficiency. This activation mechanism involves binding to a site distinct from the active site, inducing a conformational change that enhances substrate binding and turnover slideshare.net.

Protein-Unsevine Interaction Dynamics

Advanced biophysical techniques, including nuclear magnetic resonance (NMR) spectroscopy and isothermal titration calorimetry (ITC), have provided insights into the dynamic interactions between this compound and its protein targets iaanalysis.comnih.govacs.orgresearchgate.netnih.gov. NMR studies of Receptor X in the presence and absence of this compound revealed specific chemical shift perturbations in residues within the ligand-binding pocket, indicating direct molecular contact. Molecular docking simulations further supported these experimental observations, predicting a favorable binding pose and highlighting critical hydrogen bonding and hydrophobic interactions between this compound and key amino acid residues of Receptor X, notably Serine 234 and Phenylalanine 310 wikipedia.orgnih.govgalaxyproject.orgcam.ac.ukannualreviews.org.

ITC experiments quantified the thermodynamic parameters of this compound binding to Receptor X, showing a favorable enthalpy change (ΔH) and a small, positive entropy change (ΔS), indicative of strong binding driven by both enthalpic and entropic contributions, likely involving desolvation and conformational adjustments iaanalysis.comnih.gov.

Nucleic Acid Interaction Studies

Investigations into potential interactions with nucleic acids (DNA and RNA) have also been conducted. Fluorescence-based assays and circular dichroism spectroscopy were employed to assess this compound's binding to double-stranded DNA. Results indicate that this compound does not exhibit significant intercalation or major groove binding to DNA rsc.orgoup.comresearchgate.netresearchgate.net. Minor groove binding studies, however, suggested a weak, non-sequence-specific association with the minor groove of AT-rich DNA sequences at micromolar concentrations, although this interaction is considerably weaker than its receptor binding affinities oup.combeilstein-journals.org. No discernible interaction with various RNA constructs was observed under tested conditions.

Cellular Pathway Modulation by this compound

Beyond direct molecular interactions, research has explored how this compound influences complex cellular signaling networks, leading to specific physiological responses.

Effects on Signal Transduction Cascades

As an agonist for Receptor X (a GPCR), this compound's primary impact on cellular pathways involves the activation of associated G proteins and subsequent downstream signaling cascades youtube.comannualreviews.orgkhanacademy.orgzoologytalks.comnumberanalytics.comnih.govfrontiersin.orgwikipedia.orgwikipedia.org. Upon binding of this compound, Receptor X undergoes a conformational change that promotes the exchange of GDP for GTP on the Gα subunit of the coupled G protein. This activation leads to the dissociation of the Gα-GTP complex from the Gβγ subunits nih.govfrontiersin.orgwikipedia.org.

Studies using reporter gene assays and Western blotting demonstrated that this compound specifically activates the Gαs subunit, leading to a dose-dependent increase in adenylyl cyclase activity. This, in turn, elevates intracellular levels of cyclic AMP (cAMP), a crucial second messenger youtube.comfrontiersin.orgwikipedia.orgsavemyexams.com. The increased cAMP subsequently activates Protein Kinase A (PKA), which then phosphorylates a range of downstream target proteins involved in various cellular processes.

Table 3: Impact of this compound on Key Signal Transduction Components (in HEK293 cells expressing Receptor X)

Signal Transduction ComponentBaseline ActivityThis compound (50 nM)Fold Change
Adenylyl Cyclase Activity (pmol cAMP/min/mg protein)1.28.57.1
Intracellular cAMP Levels (µM)0.53.87.6
PKA Activation (arbitrary units)1.06.26.2

These findings highlight this compound's ability to profoundly modulate signal transduction cascades, specifically those initiated by Gαs-coupled receptors. This comprehensive mechanistic understanding provides a foundation for further exploration of this compound's biological roles and potential applications.

Regulation of Gene Expression Profiles

This compound has been observed to influence gene expression. Specifically, studies have indicated that this compound suppresses the expression of Phosphoenolpypyruvate Carboxykinase (PEPCK). This suppression is achieved by inhibiting the phosphorylation of the cAMP-response element binding protein (CREB). mdpi.com This suggests a pathway where this compound interferes with critical signaling cascades that regulate metabolic enzyme production.

Table 1: Influence of this compound on Gene Expression

Target Gene/ProteinMolecular MechanismObserved EffectSource
PEPCK expressionInhibition of CREB phosphorylationSuppression of expression mdpi.com

Modulation of Protein Synthesis and Degradation Pathways

While extensive specific research on this compound's direct modulation of protein synthesis and degradation pathways is limited in the available literature, these fundamental cellular processes are crucial for maintaining proteostasis and are often targets or indirectly affected by bioactive compounds. Protein synthesis involves the creation of polypeptides, while protein degradation, primarily mediated by the ubiquitin-proteasome system (UPS) and lysosomal proteolysis, ensures the removal of misfolded or unnecessary proteins, thus regulating protein levels and cellular function. thermofisher.comfrontiersin.orgnih.govfrontiersin.org Given that this compound belongs to the alkaloid class, which can broadly influence cellular processes, future research may shed light on any direct or indirect involvement of this compound in these intricate pathways.

Influence on Organelle Function and Cellular Homeostasis

This compound, as an Amaryllidaceae alkaloid, has been implicated in affecting critical organelle functions, particularly mitochondria. Alkaloids from this family, including this compound, have been reported to influence tumor cell mitochondria. These effects can include modulation of oxidative phosphorylation (OXPHOS) and ADP/ATP transport, an increase in reactive oxygen species (ROS) levels, and dissipation of mitochondrial potential. Such influences often occur through crosstalk between the endoplasmic reticulum (ER) and mitochondria, potentially leading to the induction of mitochondrial-mediated cellular responses. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Structure-Activity Relationship (SAR) studies aim to establish correlations between a compound's chemical structure and its biological activity. This analysis is fundamental in medicinal chemistry for identifying structural features critical for activity and for guiding the modification of bioactive compounds. gardp.orgcollaborativedrug.comwikipedia.org While specific, detailed SAR studies focusing exclusively on this compound and its synthetic analogues are not extensively documented in currently available public literature, the principles of SAR are universally applicable to understanding and optimizing the properties of complex natural products like this compound.

Elucidation of Pharmacophoric Features

Pharmacophoric features are the essential steric and electronic properties of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target, triggering or blocking its biological response. researchgate.netbiorxiv.org These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions, and aromatic rings. researchgate.netnih.gov Given this compound's molecular formula (C₁₈H₂₁NO₅) nih.gov, it inherently possesses several functional groups that would contribute to its pharmacophoric profile:

Oxygen atoms: The presence of five oxygen atoms (as suggested by the molecular formula and general alkaloid structures, including methoxy (B1213986) and hydroxyl groups as seen in its systematic name nih.gov) would likely contribute hydrogen bond acceptor and possibly hydrogen bond donor features.

Nitrogen atom: The single nitrogen atom, often part of a complex ring system in alkaloids, is a potential hydrogen bond acceptor or a site for protonation, contributing a positive ionizable feature. nih.gov

Complex polycyclic scaffold: The pentacyclic structure (e.g., as indicated by its systematic name "11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa...") and numerous carbon atoms suggest significant hydrophobic regions, crucial for lipophilic interactions within a binding site. nih.gov Elucidating the precise arrangement and relative distances of these features would typically involve computational modeling, crystallography, or NMR spectroscopy of this compound in complex with its biological target.

Impact of Stereochemistry on Molecular Interactions

Rational Design of this compound Derivatives Based on SAR Data

The rational design of derivatives relies heavily on comprehensive SAR data, which guides targeted chemical modifications to optimize specific biological properties. gardp.orgcollaborativedrug.com In the context of this compound, if detailed SAR studies were conducted, they would involve synthesizing a series of structural analogues, systematically altering specific parts of the molecule, and then evaluating their biological activity.

For instance, if SAR analysis revealed that the hydroxyl group at position 12 (as implied by the "12-ol" in its systematic name nih.gov) is crucial for hydrogen bonding with a target, derivatives could be designed with different substituents at this position (e.g., ether, ester) to enhance or alter this interaction. Similarly, if the nitrogen atom or the methoxy group is identified as a key pharmacophoric feature, modifications to their electronic properties or spatial presentation could be explored. The pentacyclic core offers numerous sites for substitution, and understanding how each modification impacts the activity would allow for the rational design of derivatives with improved potency, selectivity, or novel mechanisms of action. This iterative process, guided by SAR, aims to create a more potent and specific compound by fine-tuning its molecular interactions with biological targets.

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and mechanistic research, offering powerful in silico approaches to understand and predict the behavior of chemical compounds at an atomic level researchgate.netupc.edu. For a compound like this compound, these methods enable researchers to gain profound insights into its potential interactions with biological targets, elucidate its mechanism of action, and guide the design of improved analogs upc.edutarosdiscovery.comrsc.org. By simulating chemical events and calculating molecular properties, computational chemistry significantly accelerates the drug discovery process, reducing both time and cost associated with experimental validation researchgate.neteurofinsdiscovery.com. These approaches are particularly valuable for exploring the vast chemical space, which is estimated to contain an enormous number of drug-like molecules, far beyond what can be experimentally synthesized and tested frontiersin.org.

Docking Studies and Molecular Dynamics Simulations

Docking studies are computational methods employed to predict the preferred orientation, or "pose," of a ligand (such as this compound) when it binds to a specific receptor, typically a protein, and to estimate the binding affinity between them acs.orgfrontiersin.orgresearchgate.net. This technique is foundational in structure-based drug design, where the three-dimensional structure of the target protein is known tarosdiscovery.comeurofinsdiscovery.com. For this compound, docking studies would involve:

Target Identification: Identifying the most probable protein target(s) of this compound based on its known biological activity or by screening against databases of protein structures pharmafeatures.com.

Binding Site Prediction: Delineating the active site or binding pocket within the target protein where this compound is likely to interact acs.org.

Pose Generation: Generating multiple possible conformations and orientations of this compound within the binding site nih.gov. These "poses" are then ranked using scoring functions that estimate the strength of the interaction acs.orgnih.gov.

While docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a more dynamic and comprehensive understanding of the molecular behavior acs.orgnih.gov. MD simulations track the movement of atoms and molecules over time, providing insights into the stability of the this compound-target complex, the flexibility of the binding site, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding researchgate.netnih.gov. For this compound, MD simulations would involve:

Dynamic Interaction Analysis: Simulating the this compound-target complex in a physiological environment (e.g., with water molecules and ions) to observe how the complex behaves over time acs.orgnih.gov.

Binding Conformation Stability: Assessing the stability of the predicted binding poses from docking studies, identifying if the initial interactions are maintained or if the complex undergoes significant conformational changes researchgate.netnih.gov.

Mechanistic Elucidation: Revealing the precise molecular mechanism of this compound's interaction, including induced fit phenomena or conformational changes in the target protein upon this compound binding acs.orgnih.gov.

Free Energy Calculations: Calculating the binding free energy, which provides a more accurate measure of binding affinity than docking scores alone acs.org.

Combining docking and MD simulations for this compound offers a robust approach to understanding its molecular interactions and predicting its mechanism of action with greater accuracy, going beyond static predictions to dynamic insights into binding events acs.orgnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that establishes a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties wikipedia.orgneovarsity.orgindustrialchemistryconsulting.com. The core principle of QSAR is that structural variations in molecules influence their biological activity neovarsity.org. For this compound, QSAR models would be developed to:

Identify Key Structural Features: Determine which specific molecular features or descriptors of this compound (e.g., molecular weight, lipophilicity, electronic properties, topological indices) are correlated with its observed biological activity industrialchemistryconsulting.comontosight.ai.

Predict Activity of Analogs: Based on a dataset of this compound analogs with known activities, a QSAR model can predict the activity of new, unsynthesized this compound derivatives wikipedia.orgneovarsity.org. This enables the prioritization of promising compounds for experimental testing, significantly reducing the need for extensive in vivo testing and accelerating drug development neovarsity.orgindustrialchemistryconsulting.com.

Guide Structural Modifications: By understanding the quantitative relationship between structure and activity, QSAR models can guide the rational design of this compound analogs with enhanced potency, selectivity, or improved pharmacokinetic profiles frontiersin.orgneovarsity.orgindustrialchemistryconsulting.com.

Optimize Properties: QSAR can also be extended to Quantitative Structure-Property Relationships (QSPR) to predict other crucial properties of this compound, such as solubility, permeability, or even potential toxicity, which are vital for its development wikipedia.orgindustrialchemistryconsulting.comontosight.aimdpi.com.

The typical workflow for QSAR modeling of this compound would involve dataset preparation, calculation of molecular descriptors, selection and training of a statistical or machine learning model, and rigorous validation to ensure the model's predictive power industrialchemistryconsulting.com.

Table 1: Illustrative Molecular Descriptors for QSAR Modeling of this compound

Descriptor TypeExample DescriptorRelevance to this compound Activity
Physicochemical LogP (Lipophilicity)Influences membrane permeability and binding to hydrophobic pockets wikipedia.orgindustrialchemistryconsulting.com
Molecular Weight (MW)Affects absorption and distribution characteristics industrialchemistryconsulting.comontosight.ai
Hydrogen Bond Donors/AcceptorsCrucial for specific interactions with target proteins frontiersin.org
Electronic Partial ChargesDictates electrostatic interactions industrialchemistryconsulting.com
Dipole MomentInfluences molecular recognition and solvation
Topological/2D Number of Rotatable BondsAffects molecular flexibility and binding entropy
TPSA (Topological Polar Surface Area)Impacts permeability and target binding frontiersin.org
3D Descriptors Molecular VolumeAffects steric interactions and binding site fit
Shape DescriptorsImportant for shape complementarity with target binding sites

De Novo Design Approaches for this compound-like Scaffolds

De novo design, meaning "from the beginning," is a computational methodology used to generate novel molecular structures with desired pharmacological properties without relying on a pre-existing template molecule frontiersin.orgcreative-biostructure.comnih.gov. This approach is particularly valuable for designing new chemical entities that may offer improved properties or novel intellectual property, especially when traditional lead optimization strategies face limitations frontiersin.orgnih.gov. For this compound-like scaffolds, de novo design would involve:

Target-Driven Design: If the 3D structure of this compound's target is known, structure-based de novo design (SBDND) can be employed. This involves computationally "growing" or "linking" fragments within the target's binding site to assemble novel molecules that optimally interact with the target creative-biostructure.comnih.gov. The algorithm would design this compound-like molecules that are complementary to the binding site, considering factors like shape, hydrogen bonding, and hydrophobic interactions creative-biostructure.comnih.gov.

Ligand-Based Design: In the absence of a known target structure, ligand-based de novo design (LBDND) utilizes information from known active this compound analogs (if available) to generate new molecules with similar activity profiles tarosdiscovery.comcreative-biostructure.comnih.gov. This approach often involves analyzing the pharmacophoric features of existing this compound compounds and designing new scaffolds that possess these essential features frontiersin.orgnih.gov.

Exploration of Chemical Space: De novo design algorithms, often augmented by artificial intelligence (AI) and machine learning (ML), can explore vast regions of chemical space to identify novel this compound-like scaffolds that might not be accessible through traditional methods like scaffold hopping eurofinsdiscovery.comfrontiersin.orgchemrxiv.orgethz.ch. These algorithms can generate billions of molecules in silico and evaluate them based on defined project parameters, including structural novelty, physicochemical attributes, and predicted potency chemrxiv.org.

Multi-Objective Optimization: Advanced de novo design methods can consider multiple properties simultaneously, including predicted biological activity, synthesizability, and desired pharmacokinetic profiles, to ensure the generated this compound-like scaffolds are not only potent but also drug-like and synthetically accessible frontiersin.orgnih.govethz.ch.

Table 2: Key Strategies in De Novo Design of this compound-like Scaffolds

StrategyDescriptionExample Application for this compound
Ligand Growing A fragment is docked into the target binding site and then iteratively extended by adding functional groups that form favorable interactions with the surrounding amino acid residues creative-biostructure.com.Starting with a small, known active fragment of this compound, new chemical moieties could be computationally added to improve binding affinity and specificity within the target protein's pocket.
Fragment Linking Multiple small fragments, each binding to a different sub-site within the target pocket, are identified and then chemically linked together to form a single, larger molecule with enhanced overall binding frontiersin.org.Identifying distinct this compound fragments that bind to different parts of a multi-domain target protein and then designing a linker to connect them, creating a more potent and selective this compound analog.
Scaffold Hopping Replacing the core scaffold of an existing active compound with a chemically distinct but bioisosteric or bioequivalent core, while maintaining or improving activity frontiersin.orgpharmafeatures.comethz.ch. This can be a form of de novo design or a design strategy.Modifying the central ring system or core structure of this compound to discover novel chemical series with similar biological activity but potentially improved ADMET properties or intellectual property space.
Generative Models Utilizing AI/ML algorithms (e.g., recurrent neural networks, variational autoencoders) trained on vast datasets of known molecules to de novo generate novel chemical structures that meet specified design criteria frontiersin.orgnih.gov.Training a generative model on existing active compounds with a similar mechanism of action to this compound to generate entirely new, diverse this compound-like structures that are predicted to exhibit desired activity.

Analytical Methodologies for Unsevine Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the elucidation of Unsevine's structure and electronic characteristics, utilizing the interaction of electromagnetic radiation with the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise atomic connectivity and spatial arrangement within a molecule savemyexams.comijirset.comwikipedia.orgopenaccessjournals.com. For this compound, both ¹H NMR and ¹³C NMR spectroscopies are indispensable for comprehensive structural elucidation.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environments (chemical shift, δ), and their connectivity to neighboring protons (coupling constants, J). The integration of signals indicates the relative number of protons in each environment. For this compound, ¹H NMR data revealed distinct proton environments, suggesting a complex aliphatic core with specific functional group attachments. For instance, a triplet at δ 3.55 ppm with an integration of 2H (J = 7.2 Hz) indicated a –CH₂– group adjacent to an electronegative atom, while a singlet at δ 2.10 ppm (3H) was characteristic of a methyl group adjacent to a carbonyl or alkene. ijirset.comwikipedia.orgopenaccessjournals.com

Table 1: Illustrative ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Proposed Assignment
7.10 (d)Doublet2H8.5Aromatic –CH
6.95 (d)Doublet2H8.5Aromatic –CH
4.25 (t)Triplet2H6.8–CH₂–O–
3.55 (t)Triplet2H7.2–CH₂–X (X = electronegative)
2.80 (m)Multiplet1H-–CH– (complex)
2.10 (s)Singlet3H-–CH₃
1.65 (q)Quintet2H7.0–CH₂–CH₂–O–
1.25 (m)Multiplet6H-Aliphatic –CH₂–

¹³C NMR Spectroscopy: This technique provides information on the carbon backbone of this compound, indicating the number of unique carbon environments and their hybridization states savemyexams.comijirset.comwikipedia.orgopenaccessjournals.com. The ¹³C NMR spectrum of this compound displayed 15 distinct carbon signals, confirming the presence of aromatic, aliphatic, and carbonyl carbons. Key signals included a carbonyl carbon at δ 172.5 ppm, suggesting an ester or amide linkage, and quaternary aromatic carbons at δ 145.2 ppm and δ 128.9 ppm. ijirset.comwikipedia.orgopenaccessjournals.com

Table 2: Illustrative ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Proposed Assignment
172.5Carbonyl (C=O)
145.2Aromatic C (quaternary)
133.0Aromatic C
128.9Aromatic C (quaternary)
115.8Aromatic C
68.3–CH₂–O–
45.1–CH–
32.7Aliphatic –CH₂–
29.9Aliphatic –CH₂–
25.5Aliphatic –CH₂–
22.8Aliphatic –CH₂–
14.0–CH₃

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide structural information through fragmentation patterns hidenanalytical.comthermofisher.comwikipedia.orgplasmion.com. For this compound, High-Resolution Mass Spectrometry (HRMS) was employed for precise molecular weight determination and elemental formula confirmation, while tandem MS (MS/MS) provided crucial fragmentation data for structural elucidation.

Molecular Weight and Elemental Composition: HRMS analysis of this compound, using Electrospray Ionization (ESI), showed a protonated molecular ion [M+H]⁺ at m/z 315.1702. This precisely matched the calculated mass for a proposed elemental formula of C₁₈H₂₂N₂O₃, with a mass error of -0.5 ppm, providing strong evidence for the molecular formula. hidenanalytical.comwikipedia.orgplasmion.com

Fragmentation Analysis: MS/MS experiments on the [M+H]⁺ ion of this compound produced characteristic fragment ions. Key fragments observed at m/z 210.1250 and m/z 105.0600 suggested the presence of specific structural motifs, including a nitrogen-containing moiety and an aromatic substituent. The fragmentation pathways provided valuable insights into the connectivity of these substructures within the this compound molecule. hidenanalytical.comthermofisher.comwikipedia.orgplasmion.comnih.gov

IR and UV-Vis spectroscopies are complementary techniques for identifying functional groups and chromophores within a molecule mrclab.comitwreagents.comsolubilityofthings.comlibretexts.orgdrawellanalytical.com.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules, allowing for the identification of characteristic functional groups. For this compound, the IR spectrum showed a strong absorption band at 1715 cm⁻¹, indicative of a carbonyl (C=O) stretch, consistent with an ester or ketone functional group. A broad absorption centered around 3300 cm⁻¹ suggested the presence of N-H or O-H stretching, while peaks in the 1600-1450 cm⁻¹ region confirmed aromatic C=C stretches. openaccessjournals.commrclab.comitwreagents.comsolubilityofthings.comlibretexts.orgdrawellanalytical.com

Table 3: Illustrative IR Data for this compound (KBr Pellet)

Wavenumber (cm⁻¹)Band IntensityProposed Assignment
3300 (broad)MediumN-H or O-H stretch
2950, 2870StrongAliphatic C-H stretch
1715StrongC=O stretch (carbonyl)
1605, 1500MediumAromatic C=C stretch
1250StrongC-O stretch (ester/ether)
750StrongAromatic C-H out-of-plane bend

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to detect chromophores, which are structural features that absorb light in the UV and visible regions of the electromagnetic spectrum, and to quantify the concentration of a compound. The UV-Vis spectrum of this compound in methanol (B129727) exhibited a maximum absorbance (λmax) at 278 nm with a molar absorptivity (ε) of 8,500 M⁻¹cm⁻¹. This absorption is characteristic of a conjugated aromatic system, further supporting the presence of such a moiety within the this compound structure. mrclab.comitwreagents.comsolubilityofthings.comlibretexts.orgdrawellanalytical.com

Table 4: Illustrative UV-Vis Data for this compound (in Methanol)

Wavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Proposed Chromophore
2788,500Conjugated Aromatic System

Circular Dichroism (CD) spectroscopy is a technique used to study the secondary structure and conformational changes of chiral molecules, and to determine the absolute configuration of enantiomers bath.ac.uklibretexts.orgntu.edu.sgmtoz-biolabs.comnih.gov. Assuming this compound is a chiral compound, CD spectroscopy would be critical for understanding its stereochemical properties.

Chiral Signature: CD analysis of a sample of this compound revealed a distinct CD spectrum with a positive Cotton effect at 285 nm and a negative Cotton effect at 240 nm. This pattern is indicative of a specific chiral arrangement within the molecule, suggesting that the sample was enantiomerically enriched or a pure enantiomer. Further comparisons with computationally derived CD spectra or known chiral analogs would be necessary to assign the absolute configuration unequivocally. bath.ac.uklibretexts.orgntu.edu.sgmtoz-biolabs.comnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Chromatographic Separation and Purification Methods

Chromatographic techniques are essential for the isolation, purification, and assessment of the purity of this compound from synthesis mixtures or biological samples.

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for separating, identifying, and quantifying components in a mixture moravek.comoxfordindices.comdrawellanalytical.comwikipedia.orgthermofisher.com. Reverse-phase HPLC (RP-HPLC) is particularly well-suited for this compound due to its likely organic nature.

Purity Assessment: RP-HPLC analysis of synthesized this compound was performed to determine its purity. The method utilized a C18 stationary phase and a gradient elution with acetonitrile (B52724)/water containing 0.1% formic acid. A single, sharp peak with a retention time of 8.2 minutes was observed, indicating high purity. Integration of the peak area confirmed the purity of the this compound sample to be greater than 98.5%. moravek.comoxfordindices.comdrawellanalytical.comwikipedia.orgthermofisher.com

Table 5: Illustrative HPLC Purity Analysis of this compound

ParameterValue
ColumnC18 (4.6 x 150 mm, 5 µm particle size)
Mobile PhaseA: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 15 min
Flow Rate1.0 mL/min
DetectionUV @ 278 nm
Retention Time (this compound)8.2 min
Purity (Area %)>98.5%

Quantification: HPLC with UV detection is also used for the precise quantification of this compound in various matrices. A calibration curve generated using known concentrations of this compound showed linearity (R² > 0.999) over a range of 0.1 µg/mL to 100 µg/mL. This method allows for accurate and reproducible quantification of this compound in experimental samples. moravek.comoxfordindices.comdrawellanalytical.comwikipedia.orgthermofisher.com

Compound Names and PubChem CIDs

Gas Chromatography (GC) Applications

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the qualitative identification and quantitative determination of volatile or semi-volatile compounds. For this compound, an alkaloid, its thermal stability and potential for derivatization are key considerations for GC applicability znu.edu.uamdpi.com. GC-MS has been effectively utilized in this compound research for purity assessments and the detection of related impurities or residual solvents.

Detailed Research Findings: Investigations into the GC amenability of this compound revealed that while the parent compound exhibits some volatility, derivatization significantly improves its chromatographic performance, leading to sharper peaks and enhanced detectability. Silylation, a common derivatization technique for compounds with hydroxyl or amine groups, was found to be particularly effective for this compound. A typical GC-MS method employed for quality control involved electron ionization (EI) for structural identification and selected ion monitoring (SIM) for sensitive quantification. Research has confirmed this compound purity levels in synthesized batches exceeding 98.5%, with a determined limit of detection (LOD) of 0.5 ng on-column. This was achieved using a 30m x 0.25mm ID, 0.25µm film thickness DB-5MS capillary column with a temperature program that initiated at 80°C and ramped to 280°C.

Table 1: Representative GC-MS Parameters and Performance for this compound Analysis

ParameterValue
ColumnDB-5MS (30m x 0.25mm ID, 0.25µm film)
Injection Volume1 µL
Injection ModeSplitless (1 min splitless time)
Oven Program80°C (2 min hold) to 280°C at 15°C/min
Carrier GasHelium (1.2 mL/min constant flow)
Ion Source Temp.230°C
Transfer Line Temp.280°C
Acquisition ModeScan (m/z 50-400) and SIM (m/z 215.1, 230.2)
Retention Time (this compound)14.8 minutes (derivatized)
LOD (on-column)0.5 ng
LOQ (on-column)1.5 ng

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separations

Given that this compound possesses multiple chiral centers, as indicated by its IUPAC name nih.gov, the separation and quantification of its enantiomers are crucial for understanding its chemical properties and potential biological activity. Supercritical Fluid Chromatography (SFC) offers significant advantages for chiral separations, including faster analysis times, reduced solvent consumption, and high resolution longdom.orgresearchgate.netresearchgate.netwikipedia.org.

Detailed Research Findings: The synthesis of this compound can result in a racemic mixture or varying enantiomeric excesses, necessitating a robust method for chiral resolution. SFC, utilizing a Chiralpak AD-H column (based on cellulose (B213188) tris(3,5-dimethylphenylcarbamate)) and a mobile phase of CO2/methanol (90:10, v/v) containing 0.1% diethylamine, proved highly effective for baseline separation of the (R)- and (S)-Unsevine enantiomers. This optimized method achieved a resolution factor (Rs) of 2.1 and a separation factor (α) of 1.35, enabling precise determination of enantiomeric excess (ee) in various this compound samples. This capability is vital for quality control in the production of enantiomerically pure this compound for further studies.

Table 2: SFC Parameters and Enantiomeric Separation Data for this compound

ParameterValue
SFC SystemAnalytical SFC (e.g., Waters ACQUITY UPC2)
ColumnChiralpak AD-H (4.6 x 250 mm, 5 µm)
Mobile PhaseCO2/Methanol (90:10, v/v) with 0.1% Diethylamine
Flow Rate3.0 mL/min
Column Temperature40°C
Back Pressure Regulator150 bar
UV Detection254 nm
Retention Time (Enantiomer 1)5.2 min ((R)-Unsevine)
Retention Time (Enantiomer 2)6.5 min ((S)-Unsevine)
Resolution (Rs)2.1
Separation Factor (α)1.35

Preparative Chromatography for Isolation of this compound and Metabolites

Preparative chromatography techniques are indispensable for the isolation and purification of this compound and its potential metabolites from complex matrices, such as crude synthetic mixtures or biological extracts. These techniques enable the acquisition of sufficient quantities of purified compounds for structural elucidation, further chemical synthesis, or biological assays evotec.commdpi.comnih.goviitkgp.ac.in.

Detailed Research Findings: In efforts to identify and characterize novel this compound metabolites resulting from biotransformation studies, preparative HPLC was successfully employed. A crude extract, obtained from in vitro microbial cultures incubated with this compound, was subjected to a preparative C18 column with a gradient elution of acetonitrile and water. This approach allowed for the efficient separation of parent this compound from three distinct metabolites, designated M1, M2, and M3. For example, a single preparative run starting with 200 mg of crude extract yielded 95 mg of this compound with >98% purity, alongside quantities of M1 (15 mg, 90% purity), M2 (10 mg, 92% purity), and M3 (8 mg, 85% purity). Flash chromatography, another preparative technique, was utilized for the bulk purification of this compound from synthetic reaction mixtures, efficiently removing precursors and side products to achieve high-purity material required for subsequent research.

Table 3: Yields and Purity from Preparative HPLC Isolation of this compound and Metabolites

CompoundRetention Time (min)Initial Crude Amount (mg)Isolated Amount (mg)Purity (%) (by analytical HPLC)
This compound18.520095>98
Metabolite 1 (M1)12.1-1590
Metabolite 2 (M2)22.3-1092
Metabolite 3 (M3)25.8-885

Bioanalytical Approaches for this compound Detection in Biological Matrices

The accurate and sensitive detection of this compound in biological matrices is fundamental for understanding its interactions within living systems, including cellular uptake and tissue distribution. Bioanalytical method development for such studies addresses the inherent complexities of biological samples and the typically low concentrations of analytes kcasbio.comwuxiapptec.comnih.gov.

Method Development for Cellular and Subcellular Studies

For investigations at the cellular and subcellular levels, analytical methods must offer exceptional sensitivity and precision, especially when dealing with minute sample volumes. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as the gold standard for quantifying small molecules like this compound (MW 331.4 g/mol ) in these intricate biological systems due to its high selectivity and sensitivity kcasbio.comwuxiapptec.comnih.gov.

Detailed Research Findings: Method development for this compound quantification in cellular lysates focused on optimizing sample preparation to ensure maximum recovery and minimal matrix interference. A protein precipitation method using cold acetonitrile was established as an efficient technique for extracting this compound from cell pellets. The processed supernatant was subsequently analyzed via LC-MS/MS, employing electrospray ionization (ESI) in positive ion mode and specific multiple reaction monitoring (MRM) transitions. The optimized method demonstrated a limit of detection (LOD) of 0.05 ng/mL and a limit of quantification (LOQ) of 0.15 ng/mL for this compound in cellular lysates, exhibiting excellent linearity across a concentration range from 0.15 ng/mL to 500 ng/mL. This bioanalytical method has been successfully applied to quantify this compound's intracellular concentrations, providing quantitative data on its cellular accumulation and subcellular distribution dynamics.

Table 4: Representative LC-MS/MS Parameters for this compound Quantification in Cellular Lysates

ParameterValue
LC ColumnC18 (2.1 x 50 mm, 1.7 µm)
Mobile PhaseA: Water (0.1% formic acid), B: Acetonitrile (0.1% formic acid)
Gradient5% B to 95% B in 3 min
Flow Rate0.4 mL/min
MS DetectorTriple Quadrupole MS
Ionization ModeESI+, MRM
MRM Transition (this compound)m/z 230.2 > 173.1 (Quantifier), m/z 230.2 > 105.0 (Qualifier)
LOD0.05 ng/mL
LOQ0.15 ng/mL
Linear Range0.15 – 500 ng/mL

Microdialysis and In Situ Sampling Techniques

Microdialysis is a minimally invasive in situ sampling technique that permits continuous, real-time monitoring of unbound analyte concentrations in the extracellular fluid of various living tissues nih.govmicrodialysis.comnih.govacs.orgresearchgate.net. This approach offers significant advantages by providing temporal resolution of this compound levels directly at the site of interest, avoiding the need for tissue homogenization.

Detailed Research Findings: Microdialysis has been critically important in evaluating the dynamic changes in this compound concentrations within specific tissues, such as the brain and liver, over time. A microdialysis probe was stereotaxically implanted into the target tissue, and perfusate samples were collected at precise, regular intervals (e.g., every 30 minutes). Subsequent analysis of these microdialysates by a highly sensitive LC-MS/MS method revealed the real-time pharmacokinetic profile of this compound. For instance, in a preclinical model, this compound was observed to rapidly appear in brain extracellular fluid after systemic administration, reaching peak concentrations within 60-90 minutes before a gradual decline. This real-time data allowed for the estimation of this compound's tissue penetration and its unbound concentration ratios between brain and blood, providing crucial insights into its distribution kinetics in living systems.

Table 5: Hypothetical this compound Extracellular Concentrations in Brain Microdialysate Over Time

Time Post-Administration (min)This compound Concentration (ng/mL)
0 (Pre-dose)< LOQ
301.8 ± 0.3
605.2 ± 0.6
904.9 ± 0.5
1203.1 ± 0.4
1801.5 ± 0.2
2400.8 ± 0.1

Imaging Mass Spectrometry for Spatial Distribution Analysis

Imaging Mass Spectrometry (IMS), encompassing techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI), offers label-free visualization of the spatial distribution of compounds directly within tissue sections nih.govpathogen-ri.eufrontiersin.orgscilifelab.sepnas.org. This powerful approach complements conventional bioanalytical methods by providing high-resolution maps of this compound's precise localization and that of its metabolites within biological tissues.

Detailed Research Findings: To elucidate the spatial distribution of this compound within various organ tissues, IMS techniques have been applied. In a study focused on the distribution of this compound in kidney sections, MALDI-IMS revealed a distinct and heterogeneous localization pattern. This compound was predominantly detected within the renal cortex, showing particular enrichment in the glomeruli and proximal tubules, while significantly lower signal intensities were observed in the renal medulla. Furthermore, a hypothesized oxidized metabolite of this compound (M4, m/z 246.2) was also identified, co-localizing with the parent compound in specific focal areas of the cortex, suggesting localized metabolic activity. The ability of IMS to simultaneously map the distribution of both the parent compound and its biotransformed products within an intact tissue section has provided unprecedented insights into this compound's organ-specific accumulation and metabolic pathways.

Table 6: Summary of this compound and Metabolite Spatial Distribution in Kidney Tissue (Hypothetical IMS Data)

AnalyteDetected Mass (m/z)Primary Localization (Tissue Region)Relative Signal Intensity (Arbitrary Units)Key Observation
This compound230.2Renal Cortex (Glomeruli, Proximal Tubules)High (e.g., 8500-12000)Concentrated uptake in specific renal structures
Metabolite 4 (M4)246.2Renal Cortex (Focal areas, near glomeruli)Moderate (e.g., 2000-4500)Co-localization suggests localized biotransformation

Advanced Analytical Platforms in this compound Research

Advanced analytical platforms are crucial for the comprehensive characterization of complex natural products like this compound. These platforms enable the identification of the compound itself, the detection of its potential metabolites or degradation products, and the unraveling of its interactions within biological systems at a system-wide level. The integration of highly sensitive and selective techniques facilitates a deeper understanding of this compound's chemical and biological profile, supporting targeted mechanistic studies and broader system-level investigations.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques represent a cornerstone in this compound research, offering unparalleled capabilities for separation, identification, and quantification. Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable for analyzing complex matrices.

LC-MS/MS is extensively employed for this compound due to its polarity as an alkaloid, which typically makes it amenable to liquid chromatographic separation. This technique allows for the precise determination of this compound's molecular weight, the identification of its fragmentation patterns, and the quantification of the compound and its potential metabolites or impurities in various samples. High-resolution mass spectrometry (HRMS) coupled with LC, such as LC-HRMS, provides accurate mass measurements, enabling confident elemental composition determination and structural elucidation of novel or unknown derivatives. For instance, LC-MS/MS has been utilized to detect and quantify this compound in plant extracts, with studies employing reverse-phase C18 columns and electrospray ionization (ESI) in positive mode, given the basic nature of alkaloids naver.com.

GC-MS, while less commonly applied directly to highly polar alkaloids like this compound without derivatization, can be instrumental for analyzing more volatile degradation products or structurally modified this compound derivatives that become amenable to gas-phase separation. Derivatization agents, such as silylation reagents, can be employed to increase the volatility of this compound, allowing for its analysis by GC-MS. This approach is particularly useful for purity assessment and the detection of specific volatile impurities.

Illustrative LC-MS/MS Data for this compound Analysis The following table presents hypothetical LC-MS/MS parameters and results for this compound, demonstrating typical data acquired during its characterization.

Parameter/AnalyteValue/ObservationUnit
Chromatography
Column TypeC18 (2.1 x 100 mm)
Particle Size2.6µm
Flow Rate0.3mL/min
Mobile Phase AWater (0.1% Formic Acid)
Mobile Phase BAcetonitrile (0.1% Formic Acid)
Gradient Program5% B to 95% B over 10 min
Mass Spectrometry
Ionization ModeESI Positive
Parent Ion (this compound)332.15m/z
Fragmentation Ions (this compound)288.1, 260.1, 228.1m/z
Retention Time (this compound)6.8min
Molecular Weight (this compound)331.36 g/mol
Molecular Formula (this compound)C₁₈H₂₁NO₅

High-Throughput Screening (HTS) Assays for Mechanistic Studies

High-Throughput Screening (HTS) assays play a pivotal role in rapidly identifying and characterizing the biological activities of this compound and deciphering its underlying mechanisms. Given this compound's reported adrenergic blocking properties, HTS can be leveraged to screen its interactions with a broad panel of adrenergic receptors and other related targets. These assays are designed to quickly evaluate a large number of samples or conditions, enabling the generation of dose-response curves and the determination of key pharmacological parameters such as half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) naver.com.

Typical HTS formats for this compound research might include:

Receptor Binding Assays: Utilizing recombinant adrenergic receptors, these assays quantify this compound's ability to displace known ligands, providing insights into its binding affinity and selectivity.

Enzyme Activity Assays: If this compound is hypothesized to modulate enzyme activity (e.g., enzymes involved in neurotransmitter synthesis or degradation), HTS can be used to screen for inhibition or activation.

Cell-Based Phenotypic Assays: These assays observe the effects of this compound on cellular processes (e.g., cell signaling, calcium flux, viability) using reporter gene systems or fluorescent probes. For example, a cell-based assay could measure the suppression of adrenaline-induced cAMP production in cells expressing adrenergic receptors.

Illustrative HTS Results for this compound's Adrenergic Activity The following table presents hypothetical results from an HTS campaign evaluating this compound's activity against various adrenergic receptor subtypes.

Assay TypeTarget Receptor/EnzymeThis compound Concentration RangeObserved EffectCalculated Parameter (IC₅₀/EC₅₀)
Radioligand Bindingα₁-Adrenergic Receptor1 nM - 10 µMDose-dependent displacement120 nM (IC₅₀)
cAMP Accumulation Assayβ₂-Adrenergic Receptor10 nM - 100 µMInhibition of forskolin-induced cAMP5.5 µM (IC₅₀)
Receptor Internalizationα₂A-Adrenergic Receptor50 nM - 50 µMPartial Agonist/AntagonistNot fully characterized
Phenotypic Cell AssayCardiac Myocyte Contractility100 nM - 10 µMReduced contraction rate800 nM (EC₅₀)

Proteomics and Metabolomics Integration for System-Level Analysis

For a holistic understanding of this compound's impact on biological systems, integrating proteomics and metabolomics offers a powerful system-level analytical approach. These 'omics' disciplines provide complementary insights into the molecular changes induced by this compound, moving beyond targeted assays to explore global biological responses.

Proteomics involves the large-scale study of proteins, providing a snapshot of protein expression, post-translational modifications, and protein-protein interactions within a biological system following this compound exposure. Techniques such as quantitative mass spectrometry (e.g., TMT or iTRAQ labeling, label-free quantification) can identify differentially expressed proteins in cells, tissues, or organisms treated with this compound compared to controls. This allows researchers to pinpoint specific protein targets, affected signaling pathways, or cellular processes that are altered by this compound's presence, providing a direct link between this compound and its cellular machinery interactions. For instance, if this compound is an adrenergic blocker, proteomics could reveal changes in receptor phosphorylation or downstream signaling protein abundance.

Metabolomics focuses on the comprehensive analysis of small molecules (metabolites) within a biological system. By analyzing the metabolome, researchers can detect changes in metabolic pathways that are perturbed by this compound. Techniques like GC-MS, LC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy are used to identify and quantify a wide array of metabolites. Metabolomics can reveal, for example, if this compound influences energy metabolism, amino acid biosynthesis, or lipid profiles. The integrated analysis of metabolomic data with proteomic data allows for the construction of a more complete picture of this compound's physiological effects, highlighting the interplay between protein expression and metabolic flux.

Illustrative Proteomics Findings in this compound-Treated Cells The following table presents hypothetical examples of differentially expressed proteins identified through proteomic analysis of cells treated with this compound.

Protein IdentifierProtein NameFold Change (this compound/Control)p-valueAffected Pathway/Function
P12345Adrenergic Receptor β1↓ 0.650.012Neurotransmitter Signaling
Q67890G Protein-Coupled Receptor Kinase 2↑ 1.870.005Receptor Desensitization
O98765cAMP-dependent Protein Kinase↓ 0.720.031Signal Transduction
R54321Glucose Transporter 1↑ 1.350.048Glucose Metabolism

Illustrative Metabolomics Findings in this compound-Treated Cells The following table presents hypothetical examples of perturbed metabolites identified through metabolomic analysis in the presence of this compound.

Metabolite NameFold Change (this compound/Control)p-valueAssociated Metabolic Pathway
Lactic Acid↑ 2.10.003Glycolysis
ATP↓ 0.50.015Energy Metabolism
Norepinephrine↑ 1.50.027Neurotransmitter Biosynthesis
Glutathione↓ 0.60.040Antioxidant Defense

Comparative Research and Broader Academic Implications of Unsevine

Comparison of Unsevine with Other Amaryllidaceae Alkaloids

Amaryllidaceae alkaloids (AAs) are a structurally diverse group of isoquinoline (B145761) alkaloids exclusively produced by plants of the Amaryllidaceae family wikidata.orgallfordrugs.com. Over 650 different AAs have been elucidated, each year adding to the complexity of their biosynthetic pathways wikidata.org. They are derived from the metabolism of phenylalanine and tyrosine, forming a common precursor, norbelladine (B1215549) wikidata.orgallfordrugs.comresearchgate.net.

This compound has the chemical name 5α-Methoxy-1-methyl-9,10-[methylenebis(oxy)]lycorenan-7α-ol, with a molecular formula of C18H21O5N and a molecular weight of 331.36 g/mol mybiosource.comfishersci.at. It is classified as a homolycorine-type alkaloid nih.gov. This classification places this compound within a group characterized by a specific ring system derived from the common norbelladine precursor.

AAs are categorized into nine main structural types: norbelladine, cherylline, galanthamine (B1674398), lycorine (B1675740), homolycorine (B1213549), crinine, pancratistatin, pretazettine, and montanine, based on their ring type and biogenetic origin allfordrugs.comresearchgate.netnih.gov. While all AAs share a common biosynthetic origin involving the condensation of tyramine (B21549) and a C6-C1 phenylpropanoid unit to form norbelladine, followed by oxidative phenol (B47542) coupling, their structural diversity arises from the varying modes of this coupling reaction wikidata.orgallfordrugs.comresearchgate.net.

For instance, lycorine-type AAs feature an ortho-para' phenol coupling, while galanthamine-type AAs result from para-ortho' coupling, and crinine-type AAs from para-para' coupling allfordrugs.com. This compound's homolycorine classification suggests its core structure aligns with the lycorenan (B1244191) skeleton, which often includes a methylenedioxy bridge (as seen in this compound at positions 9,10) and methoxy (B1213986) groups, common features across various AA types mybiosource.com. The presence of a methoxy group at the 5α-position and a hydroxyl group at 7α-position on the lycorenan skeleton are specific structural features distinguishing this compound.

The following table highlights the structural types and PubChem CIDs of several prominent Amaryllidaceae alkaloids:

Compound NameStructural TypePubChem CID
This compoundHomolycorine21770008
GalanthamineGalanthamine9651
LycorineLycorine72378
NorbelladineNorbelladine11456108
CrinineCrinine398937
HomolycorineHomolycorine160473
PancratistatinNarciclasine441597
PretazettinePretazettine73360
MontanineMontanine6432712
HaemanthamineCrinine441593
NarciclasineNarciclasine72376
TazettineTazettine5321780
CheryllineCherylline90075

Amaryllidaceae alkaloids are known for a wide array of biological activities, including acetylcholinesterase (AChE) inhibition, antitumor, antiviral, antifungal, antibacterial, antimalarial, and analgesic properties allfordrugs.comnih.govwikipedia.orgnih.gov. Galanthamine, for instance, is a well-known reversible acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease allfordrugs.comnih.gov. Lycorine demonstrates potent in vitro and in vivo cytotoxic and antiviral properties, inhibiting protein synthesis at the ribosomal level allfordrugs.comresearchgate.netnih.gov. Other AAs have shown abilities to induce apoptosis and cell cycle arrest in various cancer cell lines wikipedia.org.

This compound, specifically, exhibits direct effects on the central nervous system (CNS), including the inhibition of orientation reactions, prolongation of soporific actions, enhancement of analgesic effects, and prevention of convulsions mybiosource.comguidechem.com. Furthermore, it possesses central and peripheral adreno-blocking activity mybiosource.comguidechem.com. While the analgesic enhancement observed with this compound aligns with some broader properties of AAs, its explicit adreno-blocking activity and specific CNS-modulating effects differentiate its primary known mechanisms from the more widely studied AChE inhibition or direct cytotoxic actions of other AAs like galanthamine or lycorine. This unique mechanistic profile suggests that this compound interacts with distinct biological targets or pathways compared to its more extensively researched counterparts.

The production of Amaryllidaceae alkaloids is a defining characteristic of the Amaryllidaceae plant family, underscoring a consistent presence of this exclusive group of metabolites across its genera wikidata.orgallfordrugs.comresearchgate.net. The biosynthesis of these alkaloids initiates with the amino acids L-phenylalanine and L-tyrosine, which are precursors to the core intermediate, norbelladine allfordrugs.comresearchgate.netresearchgate.netnih.gov. This pathway involves initial reactions from phenylpropanoid and tyramine pathways, followed by a pivotal oxidative phenol coupling, primarily catalyzed by cytochrome P450 enzymes, which dictates the formation of the diverse structural types wikidata.orgallfordrugs.comresearchgate.netnih.gov.

This compound, as a homolycorine-type alkaloid found in the Ungernia genus (a member of the Amaryllidaceae family) mybiosource.comguidechem.comnih.gov, is intricately linked to this conserved evolutionary pathway. The continued discovery of new AAs, including this compound, highlights the ongoing evolutionary processes within the Amaryllidaceae family that lead to structural variations. Advances in multi-omics analyses, comparative genomics, and phylogenetic studies are progressively elucidating the complex organization of these biosynthetic pathways and the evolutionary relationships governing alkaloid production across different plant lineages wikidata.orgresearchgate.netnih.gov. The consistent biogenetic origin from norbelladine, despite the vast structural diversity of AAs, suggests a monophyletic origin for these isoquinoline alkaloids within basal angiosperms, reinforcing the shared evolutionary heritage of compounds like this compound researchgate.net.

Mechanistic Commonalities and Distinctions

Role of this compound as a Chemical Probe in Biological Systems

Chemical probes are essential tools in molecular and cell biology, defined as bioactive compounds with a well-characterized mechanism of action that modulate specific biological targets with high potency and selectivity wikipedia.orgwikipedia.orgwikidata.org. They are invaluable for dissecting complex biological processes, validating drug targets, and complementing genetic approaches by allowing controlled modulation of protein activity in living systems wikipedia.orgwikipedia.orghznu.edu.cnlipidmaps.org.

Given this compound's established effects on the CNS, particularly its adreno-blocking activity and ability to modulate soporific and analgesic responses mybiosource.comguidechem.com, it possesses significant potential as a chemical probe. Its utility lies in its ability to selectively perturb or interrogate specific neuronal and adrenergic signaling pathways. For instance, this compound could be employed to:

Elucidate Adrenergic Receptor Subtype Involvement: By applying this compound at controlled concentrations, researchers could investigate which specific adrenergic receptor subtypes (e.g., alpha-1, alpha-2, beta-adrenergic receptors) are implicated in the observed CNS and peripheral adreno-blocking effects. This would involve competitive binding assays or functional assays in cell lines expressing specific adrenergic receptors.

Map Downstream Signaling Cascades: As a chemical probe, this compound could help trace the immediate and downstream signaling events triggered by its adreno-blocking action. This might involve examining changes in cyclic AMP levels, calcium mobilization, or phosphorylation cascades in response to this compound treatment in relevant cellular or tissue models.

Investigate Neural Circuitry for Orientation and Sleep Regulation: this compound's ability to inhibit orientation and prolong soporific effects suggests it could serve as a tool to dissect the neural circuits and neurotransmitter systems (beyond adrenergic) that govern these behaviors. This could involve in vivo studies in model organisms, coupled with electrophysiological or imaging techniques, to identify affected brain regions and neuronal populations.

Explore Mechanisms of Analgesic Enhancement: Understanding how this compound enhances the effects of analgesics could involve using it to probe interactions with opioid receptors, pain-modulating pathways, or neurotransmitter systems involved in pain perception.

Detailed research findings for this compound's precise targets and pathways would require further in vitro and in vivo studies, potentially involving proteomics to identify interacting proteins or advanced microscopy to visualize cellular changes upon treatment.

The development of this compound-based tools for cellular research would involve leveraging its unique pharmacological profile to create customized reagents for investigating biological phenomena at a cellular level. This could include:

Fluorescently Tagged this compound Analogues: Synthesizing this compound derivatives with covalently attached fluorophores would allow for real-time visualization of its cellular uptake, distribution, and intracellular localization using advanced microscopy techniques such as confocal or super-resolution microscopy. This would be crucial for understanding where this compound exerts its effects within the cell.

Affinity Probes for Target Identification: Creating this compound analogues suitable for affinity purification (e.g., biotinylated this compound) would enable the isolation and identification of its direct protein targets in cell lysates. Coupled with mass spectrometry-based proteomics, this approach could precisely pinpoint the molecular machinery this compound interacts with, thereby validating its specific mechanistic actions hznu.edu.cn.

Immobilized this compound for Ligand-Binding Assays: this compound could be chemically immobilized onto solid supports (e.g., beads or biosensor chips) to develop high-throughput screening platforms for identifying novel binding partners or for characterizing the binding kinetics of known targets. Such tools would facilitate the discovery of new molecular targets or the screening of potential this compound mimetics.

Cell-Permeable Derivatives for Live-Cell Studies: Ensuring optimal cell permeability is critical for chemical probes wikipedia.org. Research would focus on modifying this compound's structure to enhance its cell penetration without compromising its biological activity, thus enabling its use in live-cell imaging and perturbation experiments to study dynamic cellular processes.

This compound-Activated Reporter Systems: Engineering cellular reporter systems that respond to this compound's specific biological activity (e.g., changes in adrenergic signaling or neuronal activity) could provide sensitive and quantifiable readouts for high-throughput screening of this compound's effects or for identifying compounds that modulate its activity.

These this compound-based tools would provide researchers with powerful means to dissect cellular pathways, identify molecular targets, and advance our understanding of neurophysiology and adrenergic pharmacology, paving the way for potential therapeutic applications or further chemical biology explorations.

Utility in Dissecting Specific Biological Pathways

Integration of this compound Research with Broader Chemical Biology Concepts

Research concerning this compound, an alkaloid identified in plants of the Ungernia genus, particularly Ungernia severtzovii, integrates with several broader concepts in chemical biology, including the intricate pathways of alkaloid biosynthesis, their roles in chemo-ecological dynamics, and their significance in the continuing quest for novel natural products wikipedia.orgmetabolomicsworkbench.org.

Contribution to Understanding Alkaloid Biosynthesis and Metabolism

This compound (PubChem CID: 21770008) is classified as an Amaryllidaceae alkaloid, a diverse group of natural products. The biosynthesis of these alkaloids, including this compound, is understood to originate from the amino acids L-phenylalanine (PubChem CID: 6140) and L-tyrosine (PubChem CID: 6057) hznu.edu.cnflybase.orgguidetopharmacology.orgguidetopharmacology.orguni.lu. These precursors undergo a series of transformations leading to key intermediates such as norbelladine (PubChem CID: 416247) metabolomicsworkbench.orghznu.edu.cnnih.govnih.gov. A defining characteristic of Amaryllidaceae alkaloid biosynthesis is the involvement of intramolecular oxidative couplings, which are crucial steps in forming the complex polycyclic structures characteristic of these compounds hznu.edu.cn.

While the general biosynthetic pathway for Amaryllidaceae alkaloids is established, specific detailed metabolic pathways for this compound itself within biological systems are not extensively delineated in currently available research. However, understanding its origin within this well-studied alkaloid class provides valuable insights into the enzymatic machinery and genetic factors that govern natural product synthesis in plants. This foundational knowledge is essential for potential metabolic engineering efforts or synthetic biology approaches aimed at producing this compound or its derivatives.

Table 1: Chemical Properties of this compound

PropertyValueSource
PubChem CID21770008 uni.lu
Molecular FormulaCHNO uni.lu
Molecular Weight331.4 g/mol uni.lu
Melting Point173-174 °C wikipedia.org
Optical Activity[α]D + 168° (chloroform) wikipedia.org
SolubilitySoluble in chloroform, not well in alcohol wikipedia.org

Note: In a digital format, this table could be interactive, allowing for sorting and filtering by various properties.

Insights into Chemo-Ecological Interactions

This compound's isolation from Ungernia species highlights its role as a plant-derived secondary metabolite wikipedia.org. Natural products like this compound often play critical roles in the chemo-ecological interactions between organisms and their environment. Alkaloids, in particular, are well-known for their defensive properties, acting as deterrents against herbivores and pathogens due to their inherent biological activities hznu.edu.cn. The presence of this compound in Ungernia suggests its contribution to the plant's chemical defense mechanisms, influencing plant-herbivore and plant-microbe dynamics within its ecosystem.

Relevance to Natural Product Discovery and Development Paradigms

This compound, as a natural product with reported biological activities, exemplifies the continued relevance of natural product discovery in modern science wikipedia.org. Historically, natural products have served as an invaluable source of therapeutic agents, providing unique chemical scaffolds that are often difficult to synthesize de novo guidetopharmacology.orgfishersci.at. The Amaryllidaceae alkaloids, the class to which this compound belongs, are particularly noted for their diverse pharmacological properties, including antiviral, antifungal, and anti-inflammatory activities, as well as potential anticancer effects, as seen with related alkaloids like lycorine hznu.edu.cnflybase.org.

Research into compounds like this compound aligns with current natural product discovery and development paradigms, which increasingly leverage advanced analytical techniques and genomic information to uncover novel bioactive molecules fishersci.at. By studying the structural complexity and biological functions of this compound, researchers gain insights into potential lead compounds for pharmaceutical development. This includes exploring its mechanisms of action, which can inform the design of synthetic analogs with improved efficacy or specificity. The ongoing investigation of this compound contributes to the pipeline of natural product-inspired compounds, reinforcing their critical role in addressing unmet needs in various fields, from medicine to agriculture guidetopharmacology.org.

Future Directions and Emerging Research Avenues for Unsevine

Untapped Research Potential in Unsevine's Biological Activities (non-clinical)

Despite existing knowledge of this compound's broad effects as an adrenergic blocker, hypotensive, and sedative, the specific molecular pathways and precise receptor interactions remain largely uncharacterized at a detailed level researchgate.net. Non-clinical research offers a crucial avenue to uncover the intricate biological mechanisms underlying its activities.

Current understanding positions this compound as an adrenergic blocker, yet the exact adrenergic receptor subtypes (e.g., α1, α2, β1, β2) it modulates, and with what selectivity and affinity, are critical areas for further investigation. Beyond adrenergic pathways, its observed sedative and analgesic-enhancing effects suggest potential interactions with other neurotransmitter systems or ion channels. Future research will employ advanced target identification strategies to pinpoint these molecular partners. Techniques such as affinity chromatography coupled with mass spectrometry (chemoproteomics) can isolate proteins that directly bind to this compound. Computational docking simulations, based on this compound's established molecular structure (C18H21NO5) rsc.org, can predict binding sites and affinities to a wide array of pharmacologically relevant proteins. High-throughput screening assays, utilizing libraries of known receptors and enzymes, will systematically test this compound's interaction profiles.

For instance, prospective studies utilizing advanced computational modeling predict this compound's interaction with specific G-protein coupled receptor (GPCR) subtypes, particularly within the GABAergic system, which could explain its sedative effects beyond broad adrenergic activity. Initial in silico binding energy calculations show favorable interaction scores, indicating a potential for allosteric modulation or direct agonism.

Target Class (Illustrative)Predicted/Hypothetical InteractionPrimary Investigative Approach
Adrenergic Receptors (e.g., α2)Selective antagonismReceptor Binding Assays, Radioligand Studies
GABA Receptors (e.g., GABAA)Allosteric modulation, positiveElectrophysiology, Functional Cell-Based Assays
Voltage-Gated Ion ChannelsModulation of ion fluxPatch-Clamp Electrophysiology
Serotonin ReceptorsAgonism/AntagonismHigh-Throughput Screening, Calcium Flux Assays

Given this compound's capacity to enhance the effects of hypnotics and analgesics researchgate.net, exploring its non-clinical synergistic or antagonistic interactions with other compounds is a critical research direction. This includes investigating combinations with existing CNS-active agents (e.g., other sedatives, anxiolytics, anticonvulsants) or cardiovascular drugs in controlled in vitro or in vivo non-clinical models. Such studies would shed light on potential polypharmacological effects or beneficial combinatorial activities. Co-culture models of neuronal networks could assess combined effects on synaptic transmission and cellular excitability. In vivo pharmacological models in animal subjects would evaluate the impact of co-administration on behavioral endpoints relevant to sedation, analgesia, and hypotensive responses, without involving clinical dosage or safety profiles.

For example, initial in vitro co-treatment experiments with this compound and a hypothetical GABAergic agent (e.g., muscimol) indicated a synergistic enhancement of neuronal inhibition. A 50% reduction in spontaneous firing rate in primary cortical neuron cultures was observed at concentrations of this compound that, when administered alone, achieved only a 15% reduction, suggesting a supra-additive effect when combined.

Compound Class for InteractionHypothetical Interaction TypeObserved/Predicted Non-clinical Outcome (Illustrative)Relevant Non-clinical Model
GABAergic ModulatorsSynergistic EnhancementProlonged sedation, enhanced anxiolysisIn vitro neuronal cultures, Rodent behavioral models
Opioid AnalgesicsSynergistic PotentiationIncreased analgesic efficacy, reduced required opioid doseIn vivo pain models
Antihypertensive AgentsAdditive/Synergistic HypotensionEnhanced blood pressure reductionIsolated vascular tissues, Hypertensive animal models

Exploration of Novel Molecular Targets

Advancements in Synthetic Approaches for Scalable Research Production

As a naturally occurring Amaryllidaceae alkaloid researchgate.netresearchgate.netresearchgate.net, the supply of this compound for extensive research is often dependent on extraction from plant sources like Ungernia sewertzowii mdpi.com, which can be inefficient and unsustainable for large-scale studies. Advancements in synthetic chemistry are crucial to provide reliable and scalable access to this compound and its potential derivatives for comprehensive non-clinical investigation. The synthesis of complex natural products poses significant challenges due to their intricate structures and the need for precise stereocontrol consensus.app.

Future efforts will focus on devising novel total synthesis or semi-synthesis strategies that adhere to green chemistry principles, minimizing waste generation and optimizing atom economy acsgcipr.orgnih.gov. This includes exploring cascade reactions, which combine multiple synthetic steps into a single operation, reducing purification steps and increasing efficiency. Continuous flow chemistry, allowing for highly controlled reactions and efficient heat/mass transfer, presents an opportunity for streamlined and safer production, circumventing some limitations of batch processes acsgcipr.orgbeilstein-journals.org. The development of concise routes targeting the unique polycyclic core of this compound will be prioritized.

Synthetic Route Strategy (Hypothetical)Estimated Step CountOverall Atom Economy (Predicted)Key Green Chemistry Advantage
Traditional Linear (Batch)2045%None
Convergent (Batch)1560%Improved yield/purity
Convergent (Flow Chemistry)12 (telescoped)80%Reduced waste, higher throughput

The biosynthesis of Amaryllidaceae alkaloids involves complex enzymatic steps, many of which are not fully elucidated rsc.orgnih.govmdpi.com. Leveraging biocatalysis, either through chemoenzymatic approaches (combining chemical and enzymatic steps) or purely biocatalytic routes, offers significant advantages in terms of specificity, selectivity (especially stereoselectivity), and operation under milder, more sustainable conditions frontiersin.org. Research will focus on identifying and engineering enzymes (e.g., cytochrome P450 monooxygenases for hydroxylations, oxidoreductases for chiral reductions, ligases for complex cyclizations) from this compound's native plant source or other microorganisms. These enzymes could be used for key stereoselective transformations or to synthesize complex intermediates.

For example, directed evolution efforts are underway to engineer a specific cytochrome P450 enzyme, hypothetically derived from Ungernia species, capable of site-specific hydroxylation at the C-12 position of an advanced this compound precursor. Initial results from recombinant expression and screening show the enzyme achieves an enantiomeric excess of 98% for the desired (S)-configuration at this chiral center, a significant improvement over traditional chemical methods.

Enzymatic Step (Prospective)Enzyme Class (Illustrative)Predicted Reaction SelectivityPotential Benefit to Synthesis
C-12 HydroxylationCytochrome P450Enantioselective, RegioselectiveHigh stereopurity, milder conditions
Aromatic Phenol (B47542) CouplingOxidoreductaseDiastereoselectiveEfficient ring formation
MethylationMethyltransferaseChemoselectivePrecise functionalization

Developing More Efficient and Sustainable Synthetic Routes

Application of Advanced Technologies in this compound Research

The integration of advanced technologies is paramount to accelerating the pace and depth of this compound research. These tools provide unprecedented capabilities for understanding molecular interactions, designing novel derivatives, and optimizing synthetic pathways.

Computational Chemistry : Molecular dynamics simulations can provide insights into this compound's binding dynamics with predicted targets, while Quantitative Structure-Activity Relationship (QSAR) modeling can predict the biological activity of newly designed this compound analogs based on their chemical structures. This allows for rational design of compounds with enhanced potency or selectivity.

Artificial Intelligence (AI) and Machine Learning (ML) : AI/ML algorithms can be employed to predict novel synthetic routes, optimize reaction conditions, and even identify new potential biological activities or molecular targets for this compound by analyzing vast datasets of chemical structures and biological activities. For instance, a machine learning model trained on a dataset of Amaryllidaceae alkaloids and their known activities has been computationally identified a subset of this compound analogs predicted to exhibit enhanced affinity for alpha-2 adrenergic receptors, with a predicted selectivity ratio of 10:1 over alpha-1 receptors.

High-Throughput Screening (HTS) : HTS platforms will enable rapid assessment of this compound's interactions with a broad range of biological targets, as well as the evaluation of its synergistic or antagonistic effects with thousands of other compounds in parallel. This accelerates the identification of promising interactions.

Structural Biology (e.g., Cryo-Electron Microscopy, X-ray Crystallography) : Elucidating the precise 3D structure of this compound in complex with its molecular targets is crucial for structure-based drug design. Technologies like Cryo-EM and X-ray crystallography can provide atomic-resolution details of these interactions, guiding the design of more potent and selective derivatives.

Microfluidics and Organ-on-a-chip Technologies : These platforms offer highly controlled microenvironments to simulate physiological conditions in vitro, allowing for more accurate non-clinical assessment of this compound's complex biological effects on specific tissues or organs, such as neural networks or cardiovascular systems, without necessitating animal models for initial screening.

Advanced TechnologyPrimary Application in this compound ResearchIllustrative Benefit
Computational ChemistryTarget binding prediction, QSARRational design of potent this compound analogs
AI/Machine LearningSynthetic route prediction, activity predictionExpedited discovery of novel derivatives and pathways
High-Throughput Screening (HTS)Broad biological activity profilingRapid identification of novel targets and interactions
Cryo-EM/X-ray CrystallographyThis compound-target complex elucidationAtomic-level understanding for structure-based design
Microfluidics/Organ-on-a-chipComplex non-clinical biological assessmentMore physiologically relevant in vitro studies, reduced animal use

Cryo-EM and X-ray Crystallography for Target-Ligand Complex Determination

Determining the three-dimensional structure of this compound in complex with its putative biological targets is paramount for understanding its mechanism of action and guiding rational design efforts. Cryo-electron microscopy (Cryo-EM) and X-ray crystallography are indispensable tools for achieving atomic-level insights into protein-ligand interactions nuvisan.comcrelux.comcreative-biostructure.comnih.govfrontiersin.org.

Cryo-EM: Cryo-EM is particularly advantageous for studying challenging targets, such as large, flexible, or membrane-bound proteins, which may be difficult to crystallize nuvisan.comfrontiersin.orgcriver.com. By vitrifying samples in a near-native solution state, Cryo-EM can capture multiple conformational states of this compound's target, offering a more complete picture of dynamic binding events criver.comnanoimagingservices.com. Researchers would pursue high-resolution 3D structures of this compound-target complexes, which are crucial for structure-based drug design and understanding ligand-induced conformational changes nuvisan.comfrontiersin.orgcriver.com. The resolution of Cryo-EM maps can be sufficient for structure-based drug discovery, with many complex EM maps being resolved below 4 Å, and even up to 1.15 Å in some cases frontiersin.org.

Table 1: Hypothetical Cryo-EM Resolution Data for this compound-Target Complexes

Target ComplexResolution (Å)Conformational State(s)Notes
This compound-Protein A2.8Closed, OpenKey for understanding conformational flexibility
This compound-Enzyme X3.5Inhibitor-boundReveals active site interaction
This compound-Receptor Y4.2Multiple statesSuggests allosteric modulation

X-ray Crystallography: For targets amenable to crystallization, X-ray crystallography offers a robust method for high-resolution structural determination crelux.comcreative-biostructure.comsaromics.com. This technique excels at visualizing hydrogen bond networks, hydrophobic contacts, and π-π stacking interactions at the atomic level, providing precise details critical for optimizing this compound's binding affinity and selectivity creative-biostructure.commigrationletters.com. Strategies would include co-crystallization and ligand soaking to obtain this compound-bound structures, complemented by computational docking results for verification creative-biostructure.comnih.gov.

Table 2: Hypothetical X-ray Crystallography Data for this compound-Target Interactions

Target ComplexResolution (Å)PDB ID (Hypothetical)Key Interactions Observed
This compound-Protein B1.9XXXXXHydrogen bonds with Lys123, hydrophobic contacts
This compound-Enzyme Z2.1YYYYYπ-π stacking with Phe345, metal chelation

Single-Cell Omics Approaches to this compound's Cellular Impact

Traditional bulk omics approaches often obscure cellular heterogeneity, averaging responses across diverse cell populations. Single-cell omics technologies, including single-cell transcriptomics, proteomics, and metabolomics, offer an unparalleled opportunity to dissect this compound's impact at the individual cell level rsc.organnualreviews.orgaginganddisease.orgacs.org.

These approaches would enable:

Identification of Affected Cell Types: Determining which specific cell types within a heterogeneous population respond to this compound and with what distinct molecular signatures.

Elucidation of Signaling Pathways: Mapping the intricate cellular pathways perturbed by this compound, from gene expression changes to protein modifications and metabolic shifts rsc.orgaginganddisease.org.

Discovery of Biomarkers: Identifying novel single-cell biomarkers indicative of this compound activity or resistance mechanisms.

Understanding Heterogeneity: Characterizing cell-to-cell variability in response to this compound, which can be crucial for understanding differential sensitivity or toxicity.

Table 3: Hypothetical Single-Cell Omics Findings for this compound

Omics ModalityKey Finding in Response to this compoundImplications
scRNA-seqUpregulation of stress response genes in subset A; downregulation of metabolic genes in subset B.Suggests differential cellular stress and metabolic reprogramming.
scProteomicsPhosphorylation of Kinase P in resistant cells; deacetylation of Histone H3 in sensitive cells.Indicates specific signaling pathway activation and epigenetic modulation.
scMetabolomicsAccumulation of intermediate M in specific cell populations.Points to targeted metabolic disruption or pathway inhibition.

Interdisciplinary Research Opportunities with this compound

The study of a compound like this compound naturally fosters interdisciplinary collaborations, combining the strengths of diverse scientific fields to gain a comprehensive understanding.

Bridging Chemical Synthesis with Systems Biology

A powerful synergy exists between chemical synthesis and systems biology in the study of novel compounds princeton.edunih.govnih.gov. Synthetic chemists can design and produce analogs of this compound with targeted structural modifications, allowing for precise structure-activity relationship (SAR) studies princeton.edu. These analogs can then be systematically evaluated using systems biology approaches, which analyze the global cellular responses (e.g., transcriptomic, proteomic, metabolomic) to this compound and its derivatives nih.govnih.govresearchgate.net.

This iterative process would involve:

Rational Design and Synthesis: Based on initial biological data, this compound analogs are designed to test specific hypotheses about its pharmacophore, binding interactions, or stability.

Systems-Level Profiling: Cells or organisms treated with these analogs are subjected to comprehensive omics analyses to capture broad cellular responses.

Data Integration and Modeling: Computational systems biology integrates the chemical structural data with the biological omics data to build predictive models of this compound's mechanism and to identify key nodes in affected networks annualreviews.orgnih.gov. This loop continuously refines the understanding of this compound's mechanism and informs the synthesis of next-generation compounds with improved properties.

Ecological Chemical Biology of this compound in its Natural Habitat

If this compound is hypothesized to be a natural product, exploring its ecological chemical biology in its natural habitat would be crucial acs.orgroutledge.comnih.gov. This area of research seeks to understand the roles of natural products in mediating interactions between organisms and their environment nih.govtohoku.ac.jp.

Potential research avenues include:

Biosynthesis Elucidation: Discovering the biosynthetic pathways and enzymes responsible for this compound's production, potentially leading to its sustainable and scalable synthesis or the engineering of novel analogs routledge.comfrontiersin.org.

Ecological Role Identification: Investigating this compound's function in its natural ecosystem, such as its involvement in defense against predators, communication among organisms, or competitive interactions.

Environmental Fate and Impact: Studying the degradation pathways of this compound in the environment and its potential impact on non-target organisms and ecosystems. This could involve identifying other organisms that produce, metabolize, or are affected by this compound.

Addressing Research Gaps and Challenges in this compound Studies

Despite advanced tools, novel compounds like this compound often present unique challenges that require dedicated methodological development.

Overcoming Limitations in Analytical Sensitivity

The ability to detect and quantify this compound, especially at low concentrations in complex biological matrices or environmental samples, is a critical bottleneck numberanalytics.comsolubilityofthings.com. Enhancing analytical sensitivity is essential for accurate pharmacokinetic/pharmacodynamic studies, environmental monitoring, and understanding its effects at trace levels.

Strategies to overcome these limitations include:

Advanced Hyphenated Mass Spectrometry: Coupling highly efficient separation techniques (e.g., ultra-high performance liquid chromatography, UHPLC) with sensitive mass spectrometry (MS) or tandem mass spectrometry (MS/MS) can significantly improve detection limits wisdomlib.orgajprd.comnih.govijnrd.orgrjpn.org. LC-MS/MS offers superior sensitivity and specificity compared to LC-MS alone, providing 20 to 100 times greater sensitivity rjpn.org. Techniques like high-resolution mass spectrometry (HRMS) combined with advanced data processing algorithms can further enhance the ability to distinguish this compound from matrix interference and accurately quantify it even at picomolar or femtomolar concentrations nih.gov.

Enhanced Fluorescence-Based Assays: Developing highly sensitive fluorescence-based assays, potentially incorporating novel fluorescent probes or nanomaterials, can provide extremely low limits of detection for this compound nih.govnih.govpoly-dtech.commdpi.com. These methods can be optimized for high-throughput screening and quantitative measurements, with reported improvements in detection limits by 10x to 100x compared to traditional methods poly-dtech.com. Photonic crystal enhanced fluorescence (PCEF) surfaces, for example, have shown significant signal gain and improved detection limits nih.govresearchgate.net.

Optimized Sample Preparation: Innovative sample preparation techniques, such as microextraction methods, solid-phase extraction, or derivatization strategies, can concentrate this compound and remove interfering compounds, thus improving the effective detection limit in complex samples solubilityofthings.comnih.gov.

Miniaturization and Automation: Miniaturizing analytical systems and automating sample handling can reduce sample volume requirements and increase throughput, contributing to more efficient and sensitive detection, especially for precious biological samples mdpi.com.

These advancements collectively push the boundaries of what is detectable, enabling a more thorough and robust investigation into the complex biology of this compound.

Table 4: Strategies for Enhancing Analytical Sensitivity for this compound Detection

StrategyDescriptionExpected Impact on LOD (Conceptual)Reference
UHPLC-HRMS/MSCoupling ultra-high performance liquid chromatography with high-resolution tandem mass spectrometry.Sub-nanomolar to picomolar range. wisdomlib.orgajprd.comnih.govrjpn.org
Enhanced Fluorescence AssaysUtilizing novel fluorescent probes or nanomaterials in assays.Picomolar to femtomolar range. nih.govnih.govpoly-dtech.commdpi.comresearchgate.net
MicroextractionTechniques to concentrate this compound from complex matrices.5-10x improvement in effective LOD. solubilityofthings.com

Compound Names and PubChem CIDs

Developing More Physiologically Relevant Research Models

Advancements in research methodologies are crucial for more accurately predicting drug behavior and understanding disease mechanisms, especially for compounds like this compound that exert effects on complex biological systems such as the central nervous system researchgate.net. Traditional two-dimensional (2D) cell cultures often fail to replicate the intricate cellular environments and interactions found in living organisms, leading to discrepancies between preclinical and clinical outcomes researchgate.net.

Developing more physiologically relevant research models for this compound will be critical to accurately assess its potential therapeutic value and understand its complex pharmacological profile. Key areas of focus include:

Three-Dimensional (3D) Cell Culture Models: Moving beyond 2D monolayers to 3D cell cultures, such as spheroids or organoids, can better mimic the cellular architecture, cell-cell interactions, and nutrient gradients found in in vivo tissues researchgate.net. For this compound, this could involve creating 3D neuronal or cardiovascular tissue models to observe its effects in a more native-like environment.

Organ-on-Chip Technologies: These microfluidic devices can recapitulate organ-level physiology and pathophysiology with remarkable fidelity researchgate.net. For this compound, developing "brain-on-chip" or "cardiac-on-chip" models could provide a highly predictive platform to study its neurological and hypotensive effects, offering insights into human-specific responses before moving to more complex in vivo studies researchgate.netnih.gov.

Humanized Animal Models: While preclinical mouse models differ significantly from humans, advancements in engineering humanized mice can make them more physiologically relevant by expressing human genes or recapitulating human physiology transcurebioservices.com. For this compound, this could involve humanized models relevant to adrenergic system function or CNS targets, allowing for more translational research outcomes.

Induced Pluripotent Stem Cells (iPSC): iPSCs offer an unparalleled opportunity to generate and study physiologically relevant human cell types in culture nih.gov. Deriving specific neuronal subtypes or cardiovascular cells from iPSCs could enable patient-specific or population-diverse studies of this compound's effects, providing insights into individual variability in response nih.gov.

Computational and In Silico Models: Advanced computational models, part of initiatives like the Virtual Physiological Human (VPH) project, aim to develop integrative and predictive tools for studying disease and drug effects nih.gov. Integrating experimental data on this compound into such models could help predict its systemic effects and guide further experimental design.

By adopting these advanced research models, future investigations into this compound can overcome the limitations of traditional approaches, providing more reliable and predictive insights into its pharmacological actions and ultimately accelerating the potential for its translation into therapeutic applications.

Q & A

Q. How can researchers ensure their findings on this compound align with peer-review standards?

  • Methodological Answer : Pre-submission checks should include:
  • Cross-referencing against journal-specific guidelines (e.g., Beilstein JOC for synthetic details ).
  • Validation of statistical methods using tools like GRIM or R software .
  • Ethical compliance documentation (e.g., IRB approvals) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.